![molecular formula C11H17NO B117736 2-(4-Ethoxyphenyl)propan-2-amine CAS No. 153002-40-5](/img/structure/B117736.png)
2-(4-Ethoxyphenyl)propan-2-amine
Overview
Description
2-(4-Ethoxyphenyl)propan-2-amine is a chemical compound with the CAS Number: 153002-40-5 . Its molecular weight is 179.26 . The IUPAC name for this compound is 2-(4-ethoxyphenyl)-2-propanamine .
Molecular Structure Analysis
The molecular structure of 2-(4-Ethoxyphenyl)propan-2-amine can be represented by the SMILES stringNC(C)(C)C(C=C1)=CC=C1OCC
. The InChI code for this compound is 1S/C11H17NO/c1-4-13-10-7-5-9(6-8-10)11(2,3)12/h5-8H,4,12H2,1-3H3
.
Scientific Research Applications
Environmental Science
In environmental science, this compound could be studied for its degradation products and environmental fate. Understanding its breakdown pathways can inform the assessment of its potential impact on ecosystems and contribute to the development of safer chemicals.
Each of these applications would require rigorous research and validation to establish the compound’s utility and safety in the respective fields. The information provided here is based on the compound’s chemical structure and known properties of similar compounds .
properties
IUPAC Name |
2-(4-ethoxyphenyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-13-10-7-5-9(6-8-10)11(2,3)12/h5-8H,4,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTZDLBTPXQHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629747 | |
Record name | 2-(4-Ethoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)propan-2-amine | |
CAS RN |
153002-40-5 | |
Record name | 4-Ethoxy-α,α-dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153002-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Ethoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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